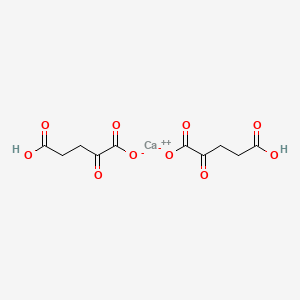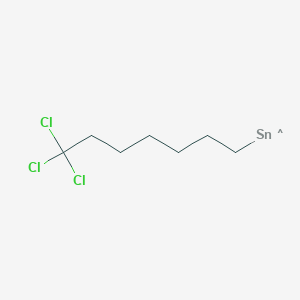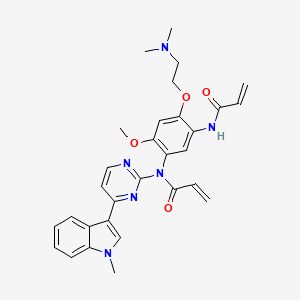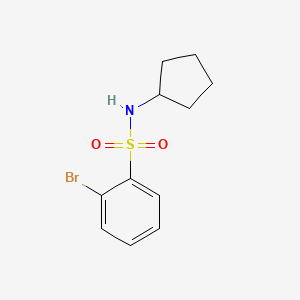![molecular formula C17H18ClN3O2 B13360681 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13360681.png)
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an indole moiety substituted with a chlorine atom, an isoxazole ring, and an acetamide group, making it a versatile molecule for chemical modifications and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with 4-chloroindole, the compound is alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Isoxazole Formation: The isoxazole ring is synthesized separately through the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride.
Coupling Reaction: The final step involves coupling the indole derivative with the isoxazole acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorine atom on the indole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding indoline derivative.
Substitution: Formation of N-substituted indole derivatives.
科学研究应用
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
- N-[2-(4-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide
- N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide
- N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide is unique due to the presence of the chlorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H18ClN3O2 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC 名称 |
N-[2-(4-chloroindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-14(12(2)23-20-11)10-17(22)19-7-9-21-8-6-13-15(18)4-3-5-16(13)21/h3-6,8H,7,9-10H2,1-2H3,(H,19,22) |
InChI 键 |
SYIZRULNQCQFAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
![N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine](/img/structure/B13360615.png)
![6-(3,4-Dimethoxybenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360616.png)

![4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate](/img/structure/B13360651.png)


![2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)



![4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13360703.png)
